3-(Piperidin-3-yl)benzonitrile hydrochloride
Description
3-(Piperidin-3-yl)benzonitrile hydrochloride is a synthetic organic compound featuring a benzonitrile core substituted with a piperidin-3-yl group, formulated as a hydrochloride salt. Piperidine-containing compounds are widely studied in medicinal chemistry due to their ability to modulate biological targets such as enzymes and receptors .
Properties
IUPAC Name |
3-piperidin-3-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12;/h1,3-4,7,12,14H,2,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXNRVRFQALHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC(=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)benzonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Benzonitrile Group: The piperidine ring is then reacted with a benzonitrile derivative. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks the benzonitrile carbon.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation steps, and solvents like ethanol or methanol are commonly employed.
Purification: The product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to 3-(Piperidin-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. Its structure, featuring a piperidine ring and a benzonitrile moiety, makes it suitable for interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of 3-(piperidin-3-yl)benzonitrile hydrochloride exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of cancer cells by modulating signal transduction pathways associated with tyrosine kinases. This suggests a potential role in cancer treatment through targeted therapy .
Neurological Applications
The compound has been investigated for its effects on the central nervous system. Specifically, it has been studied as a selective antagonist for P2X3 receptors, which are implicated in pain sensation. This positions the compound as a candidate for developing analgesics aimed at chronic pain management .
Synthesis and Characterization
The synthesis of this compound involves several key steps that enhance its yield and purity. Various methods have been reported, including:
- Improved Synthesis Techniques : Recent patents describe processes that utilize cost-effective reagents and safer conditions to produce high yields of the compound .
- Crystallization Techniques : The purification of the compound often involves recrystallization from suitable solvents to achieve desired crystalline forms, which are crucial for consistent biological activity .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. These studies typically involve:
- MTT Assays : To measure cell viability post-treatment.
- Apoptosis Confirmation : Techniques such as TUNEL assays are employed to confirm apoptotic effects induced by the compound .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. Research has shown that modifications to the piperidine or benzonitrile moieties can significantly influence receptor binding affinity and efficacy .
Case Studies
Several case studies highlight the applications of this compound in clinical settings:
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The nitrile group may also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-(Piperidin-4-yl)benzonitrile (CAS 370864-72-5)
Substituted Derivatives
2-Fluoro-5-[(piperidin-3-yl)methyl]benzonitrile Hydrochloride (CAS EN300-745940)
- Structure : Fluorine substituent at the 2-position and a piperidin-3-ylmethyl group at the 5-position of benzonitrile.
- Molecular Formula : C₁₃H₁₆ClFN₂.
- Molecular Weight : 254.74 g/mol .
- Key Differences: Fluorine enhances lipophilicity and metabolic stability.
3-(4-Piperidinyloxy)benzonitrile Hydrochloride (CAS 950649-07-7)
- Structure : Piperidin-4-yl group connected via an oxygen atom (ether linkage) to benzonitrile.
- Molecular Formula : C₁₂H₁₅ClN₂O.
- Molecular Weight : 238.72 g/mol .
- Key Differences :
- Oxygen linker introduces polarity, reducing membrane permeability compared to direct C–N bonds.
- The hydrochloride salt improves aqueous solubility for drug formulation.
Complex Heterocyclic Derivatives
Tepotinib Hydrochloride Monohydrate
- Structure : Incorporates a pyridazine ring and pyrimidinyl substituent alongside the benzonitrile-piperidine motif.
- Molecular Formula: C₂₉H₃₂ClN₇O₂ (hydrochloride monohydrate).
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 3-(4-Piperidinyloxy)benzonitrile hydrochloride) exhibit improved aqueous solubility compared to free bases, critical for oral bioavailability .
- Lipophilicity : Fluorine-substituted analogs (e.g., 2-fluoro-5-[(piperidin-3-yl)methyl]benzonitrile HCl) balance lipophilicity for blood-brain barrier penetration .
Biological Activity
3-(Piperidin-3-yl)benzonitrile hydrochloride is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This paper aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₅ClN₂
- Molecular Weight : Approximately 222.72 g/mol
- Structure : The compound features a piperidine ring substituted at the 3-position with a benzonitrile moiety, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating neurological disorders such as anxiety and depression .
Key Mechanisms:
- Receptor Interaction : The compound acts as an inhibitor for specific receptors, influencing pathways related to mood regulation.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects .
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective toxicity towards various cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial in developing effective cancer therapies .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating anxiety and depression. Studies have shown that similar piperidine derivatives can enhance serotonin levels and modulate dopaminergic pathways, which are critical in mood regulation .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that the compound induced apoptosis in malignant cells through DNA fragmentation and caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15 | DNA fragmentation, caspase activation |
| HSC-2 (Oral Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
Study 2: Neuropharmacological Assessment
In another study focusing on the neuropharmacological effects, the compound was tested for its ability to modulate serotonin and dopamine levels in animal models. Results showed a significant increase in serotonin activity, suggesting potential antidepressant effects.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serotonin Level (ng/mL) | 50 | 75 |
| Dopamine Level (ng/mL) | 30 | 45 |
Q & A
Basic Research Question
- Solubility : Soluble in water and alcohols, critical for in vitro assays .
- Thermal Stability : Decomposition above 295°C (BP) indicates suitability for high-temperature reactions .
- Hygroscopicity : Hydrochloride salts often require anhydrous storage to prevent hydrolysis .
Data tables from analogs (e.g., Bunitrolol HCl) provide reference ranges for experimental validation .
How can polymorphic forms of the compound be identified and optimized?
Advanced Research Question
Polymorph screening involves:
- XRPD : Distinguishes crystalline forms via diffraction patterns.
- DSC/TGA : Analyzes thermal transitions (e.g., melting, decomposition).
- Process Optimization : Adjusting solvent systems (e.g., ethanol/water mixtures) or cooling rates during crystallization .
Contradictions in polymorph stability often arise from solvent polarity or supersaturation levels, requiring iterative design .
What strategies mitigate batch-to-batch variability in synthesis?
Advanced Research Question
- Impurity Profiling : Set limits for single impurities (≤0.5%) using HPLC-MS .
- Intermediate Control : Monitor reaction progress via TLC or in-situ IR for nitrile-to-amine conversion .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature, pH, and stoichiometry .
How to resolve contradictions in solubility data across studies?
Advanced Research Question
Discrepancies often stem from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) vs. aqueous buffers .
- Ionic Strength : Hydrochloride salts exhibit pH-dependent solubility; use buffered systems for reproducibility .
- Temperature : Solubility increases at elevated temps (e.g., 414.2°C boiling point analogs) .
Methodological consistency in reporting conditions (e.g., pH, temp) is critical .
What analytical techniques are used for stability studies under accelerated conditions?
Q. Methodological Guidance
- Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity to identify degradation products .
- HPLC-UV/PDA : Track main peak area reduction and new impurity peaks .
- Mass Balance : Ensure total impurities + main compound = 100% (±2%) to validate method accuracy .
What safety protocols are recommended for handling hydrochloride salts?
Q. Methodological Guidance
- PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .
- Storage : Keep in airtight containers at room temperature, away from moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
